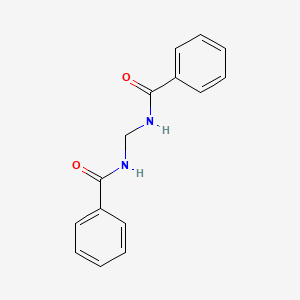

N-(benzamidomethyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

1575-94-6 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

N-(benzamidomethyl)benzamide |

InChI |

InChI=1S/C15H14N2O2/c18-14(12-7-3-1-4-8-12)16-11-17-15(19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) |

InChI Key |

IOSFAIUBCYDISE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzamidomethyl Benzamide and Its Congeners

Direct Amidomethylation Approaches

Direct amidomethylation involves the introduction of a benzamidomethyl group onto a suitable nucleophile. This can be accomplished using pre-functionalized benzamide (B126) derivatives that act as electrophilic amidomethylating agents.

Reactions Involving N-(chloromethyl)benzamide Precursors

A common and effective method for the synthesis of N-(benzamidomethyl)benzamide and its analogs involves the use of N-(chloromethyl)benzamide as a key intermediate. This reagent is a versatile benzamidomethylating agent. It is typically prepared from benzamide and formaldehyde (B43269), which first react to form N-(hydroxymethyl)benzamide. unite.edu.mk Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), converts the hydroxyl group into a more reactive chloro group. unite.edu.mk

Due to its high reactivity, N-(chloromethyl)benzamide is often prepared fresh and used immediately without further purification. unite.edu.mk It readily reacts with various nucleophiles, including amides, to form the corresponding N-benzamidomethylated products. For instance, the reaction of N-(chloromethyl)benzamide with another molecule of benzamide would yield N-(benzamidomethyl)benzamide. Similarly, it can react with other amides, such as 4-toluenesulfonamide, to produce compounds like N-benzamidomethyl-4-toluenesulfonamide. unite.edu.mk

| Reagent 1 | Reagent 2 | Product | Reference |

| Benzamide | Formaldehyde | N-(hydroxymethyl)benzamide | unite.edu.mk |

| N-(hydroxymethyl)benzamide | Thionyl chloride (SOCl₂) | N-(chloromethyl)benzamide | unite.edu.mk |

| N-(chloromethyl)benzamide | 4-toluenesulfonamide | N-benzamidomethyl-4-toluenesulfonamide | unite.edu.mk |

Reactions Involving N-(hydroxylmethyl)benzamide Intermediates

The precursor to N-(chloromethyl)benzamide, N-(hydroxymethyl)benzamide, is a key intermediate in many synthetic pathways. unite.edu.mk It is synthesized by the reaction of benzamide with formaldehyde, often in a weakly basic medium. unite.edu.mk This reaction typically proceeds with high yield. unite.edu.mkprepchem.com

While N-(hydroxylmethyl)benzamide can be converted to the more reactive chloromethyl derivative, it can also be used directly in some amidomethylation reactions, although this is less common due to the lower reactivity of the hydroxyl group as a leaving group.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Benzamide | Formaldehyde | N-(hydroxylmethyl)benzamide | 84% | prepchem.com |

| Benzamide | 35% aqueous formaldehyde | N-(hydroxymethyl)benzamide | 85.3% | unite.edu.mk |

Mannich-Einhorn Type Condensations for N-Benzamidomethylated Compounds

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. organic-chemistry.org A variation of this, the Einhorn reaction, involves the N-amidoalkylation of a compound. The synthesis of N-(hydroxymethyl)benzamide from benzamide and formaldehyde can be considered an example of an Einhorn-type reaction. unite.edu.mk

This general strategy can be extended to produce a variety of N-benzamidomethylated compounds. The initial formation of an iminium ion from the aldehyde and amine is a key step, which then reacts with the nucleophilic component. organic-chemistry.org

Electrophilic Amidomethylation of Aromatic Substrates

Electrophilic amidomethylation involves the introduction of an amidomethyl group onto an aromatic ring. This is a type of electrophilic aromatic substitution (SEAr) reaction, where the aromatic ring acts as a nucleophile. wikipedia.orglibretexts.org The electrophile is typically a stabilized carbocation derived from an N-functionalized amide.

While specific examples for the direct synthesis of N-(benzamidomethyl)benzamide using DMSO/MeCN systems were not found in the provided search results, these solvent systems are known to facilitate various organic transformations. For instance, a system of Mn(OTf)₂ and NaN₃ in MeCN/TFA has been used for the conversion of cyanohydrins into 1,2-azidonitriles, demonstrating the utility of acetonitrile (B52724) (MeCN) in facilitating complex reactions. mdpi.com

Recent research has focused on developing more sustainable and cost-effective synthetic methods, including transition metal-free approaches. nih.govdigitellinc.com These methods avoid the use of expensive and potentially toxic metal catalysts. For example, transition-metal-free procedures have been developed for the N,N-dimethylation and N-methylation of anilines using formaldehyde as both the reductant and the carbon source. nih.govresearchgate.net While a direct transition-metal-free synthesis of N-(benzamidomethyl)benzamide was not explicitly detailed in the search results, the principles of these methods could potentially be adapted for such a synthesis.

Nucleophilic Benzamidomethylation with Quaternary Ammonium (B1175870) Salts

Nucleophilic benzamidomethylation serves as a powerful tool for the introduction of the benzamidomethyl moiety onto various substrates. The use of quaternary ammonium salts, specifically (benzamidomethyl)triethylammonium chloride, has emerged as an effective approach due to its reactivity and versatility under relatively mild conditions.

Application of (Benzamidomethyl)triethylammonium Chloride

(Benzamidomethyl)triethylammonium chloride is a highly effective benzamidomethylating agent. mdpi.comresearchgate.net It is typically prepared from N-(hydroxymethyl)benzamide, which is first converted to N-(chloromethyl)benzamide. unite.edu.mk The subsequent reaction of N-(chloromethyl)benzamide with triethylamine (B128534) yields the quaternary ammonium salt. unite.edu.mk This reagent is particularly advantageous for its ability to react with a wide array of nucleophiles in aqueous media, often at room temperature and alkaline pH, leading to high yields of the desired products. mdpi.comresearchgate.net

Reactions with Nitrogen-Containing Nucleophiles (e.g., 4-nitroaniline (B120555), benzhydrazide)

The benzamidomethylation of nitrogen-containing nucleophiles using (benzamidomethyl)triethylammonium chloride proceeds efficiently. For instance, the reaction with 4-nitroaniline in an aqueous medium affords N-{[(4-nitrophenyl)amino]methyl}benzamide. mdpi.com Similarly, benzhydrazide reacts with (benzamidomethyl)triethylammonium chloride in water at a pH greater than 9 to produce N-(N'-benzoylhydrazinomethyl)benzamide in high yield. mdpi.com The reaction is typically stirred for several hours at room temperature. mdpi.com

A representative reaction is the synthesis of N-(N'-benzoylhydrazinomethyl)benzamide: a solution of (benzamidomethyl)triethylammonium chloride in water is added to a solution of benzhydrazide in water, with the pH adjusted to >9 using triethylamine. The mixture is stirred for 4-5 hours at room temperature, followed by cooling to induce crystallization. The resulting product can be purified by recrystallization. mdpi.com

Table 1: Reaction of (Benzamidomethyl)triethylammonium Chloride with Nitrogen-Containing Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Nitroaniline | N-{[(4-nitrophenyl)amino]methyl}benzamide | Aqueous media | - | mdpi.com |

| Benzhydrazide | N-(N'-benzoylhydrazinomethyl)benzamide | Water, pH >9, Room Temp., 4-5h | 86 | mdpi.com |

Reactions with Oxygen-Containing Nucleophiles

(Benzamidomethyl)triethylammonium chloride is also utilized for the benzamidomethylation of oxygen-containing nucleophiles, such as phenols and carboxylic acids. mdpi.commdpi.com While reactions with phenols proceed in aqueous solutions, the benzamidomethylation of carboxylic acids with this reagent is more effective in non-aqueous solvents like chloroform (B151607) or dioxane. mdpi.com For example, benzamidomethyl esters can be obtained by reacting carboxylic acids with (benzamidomethyl)triethylammonium chloride in boiling chloroform in the presence of triethylamine. mdpi.com

Reactions with Sulfur-Containing Nucleophiles

The synthesis of benzamidomethyl thioethers can be readily achieved by reacting thiols with (benzamidomethyl)triethylammonium chloride. mdpi.com These reactions are typically carried out in a vigorously stirred aqueous solution at room temperature, with the pH maintained above 9 by the addition of triethylamine. mdpi.com This method has been successfully applied to various thiols, leading to high yields of the corresponding S-benzamidomethyl derivatives. mdpi.com For instance, the reaction has been used to prepare S-benzamidomethyl-L-cysteine, a derivative utilized in peptide synthesis. mdpi.com

Table 2: Benzamidomethylation of Thiols with (Benzamidomethyl)triethylammonium Chloride

| Thiol Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| General Thiols | Benzamidomethyl thioethers | Water, pH >9, Room Temp. | >90 | mdpi.com |

Reactions with Carbon-Containing Nucleophiles (e.g., 1,3-diketones)

The formation of carbon-carbon bonds through benzamidomethylation can be accomplished using carbon-based nucleophiles such as the enolates of 1,3-diketones. The reaction of (benzamidomethyl)triethylammonium chloride with 1,3-diketones like dibenzoylmethane (B1670423) and benzoylacetone (B1666692) in an aqueous medium at a pH ≥ 9 results in mono-C-benzamidomethylation. ukim.mk In the case of 1,3-indandione, a di-C-benzamidomethylation product is obtained. ukim.mk These reactions are typically conducted at ambient temperature and provide moderate yields of the C-alkylated products. ukim.mk Notably, O-benzamidomethylation is not observed under these aqueous conditions. ukim.mk

Table 3: Reaction of (Benzamidomethyl)triethylammonium Chloride with 1,3-Diketones

| 1,3-Diketone | Product | Reaction Conditions | Yield (%) | Reference |

| Dibenzoylmethane | N-(2-benzoyl-3-oxo-3-phenylpropyl)benzamide | Water, pH ≥ 9, Room Temp., 1h | 54.6 | ukim.mk |

| Benzoylacetone | N-(2-benzoyl-3-oxobutyl)benzamide | Water, pH ≥ 9, Room Temp., 1h | 57.3 | ukim.mk |

| 1,3-Indandione | 2,2-bis(benzamidomethyl)-1,3-indandione | Water, pH ≥ 9, Room Temp. | - | ukim.mk |

Alternative Synthetic Pathways to Benzamide Derivatives Relevant to the N-(benzamidomethyl)benzamide Core

Beyond the use of quaternary ammonium salts, other synthetic strategies are available for the preparation of benzamide derivatives that form the foundational structure of N-(benzamidomethyl)benzamide.

A key precursor in many syntheses is N-(hydroxymethyl)benzamide . This compound is typically synthesized via the Einhorn reaction, which involves the condensation of benzamide with formaldehyde in a weakly basic medium. unite.edu.mk This intermediate can then be converted to a more reactive species, such as N-(chloromethyl)benzamide , by treatment with a chlorinating agent. unite.edu.mk This chloro-derivative is a direct precursor to the aforementioned (benzamidomethyl)triethylammonium chloride. unite.edu.mk

Another approach to benzamide synthesis involves the direct carboxamidation of arenes. For example, cyanoguanidine has been shown to react with arenes in the presence of a Brønsted superacid to yield benzamide derivatives. nih.gov The proposed mechanism involves the formation of a superelectrophilic intermediate. nih.gov

Furthermore, various methods exist for the synthesis of N-substituted benzamides, which are structurally related to the target compound. These methods include the reaction of benzonitriles with amines in the presence of a catalyst or the acylation of amines with benzoyl chloride or benzoic acid derivatives. mdpi.comresearchgate.netnih.gov These alternative pathways offer a range of options for accessing the core benzamide structure, which can then be further functionalized to yield N-(benzamidomethyl)benzamide and its congeners.

Acylation of Amines with Benzoyl Chloride Derivatives

The acylation of amines with benzoyl chloride and its derivatives represents a fundamental approach to the formation of amide bonds. In the context of N-(benzamidomethyl)benzamide synthesis, this can be envisioned through the reaction of a suitable amine with benzoyl chloride. A direct method would involve the acylation of N-(aminomethyl)benzamide with benzoyl chloride. However, a more commonly documented indirect route involves the use of a benzamidomethylating agent, which is itself derived from benzamide.

A key intermediate in this approach is N-(hydroxymethyl)benzamide, which is synthesized by the reaction of benzamide with formaldehyde in a weakly basic medium. researchgate.net This intermediate can then be converted to a more reactive species, such as N-(chloromethyl)benzamide, which in turn is used to prepare a quaternary ammonium salt like (benzamidomethyl)triethylammonium chloride. researchgate.net This salt serves as an effective benzamidomethylating agent for various nucleophiles, including amines. The reaction of (benzamidomethyl)triethylammonium chloride with a nucleophile such as benzamide would lead to the formation of N-(benzamidomethyl)benzamide. This method, while multi-stepped, offers a controlled way to introduce the benzamidomethyl group.

Similarly, N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide] has been synthesized by the nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine. mdpi.com This demonstrates the utility of benzoyl chloride derivatives in creating complex benzamide structures.

Direct Amidation of Carboxylic Acids and Amines

The direct condensation of a carboxylic acid and an amine to form an amide is an atom-economical approach, though it often requires harsh conditions or the use of coupling agents to overcome the formation of ammonium carboxylate salts. For the synthesis of N-(benzamidomethyl)benzamide, this would theoretically involve the reaction of benzoic acid with N-(aminomethyl)benzamide.

Research into direct amidation has led to the development of various catalytic systems to facilitate this transformation under milder conditions. For instance, a method for the direct condensation of benzoic acids and amines has been reported using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. researchgate.net This green and efficient method provides the corresponding benzamide derivatives in high yields with short reaction times. While not specifically demonstrated for N-(benzamidomethyl)benzamide, this approach highlights the potential for catalytic direct amidation in its synthesis.

Transamidation Strategies for Amide Interconversion

Transamidation, the exchange of the amino group of an amide with another amine, offers an alternative route to amide bond formation. This method can be particularly useful when the starting amide is readily available. A potential transamidation route to N-(benzamidomethyl)benzamide could involve the reaction of a simple benzamide with a suitable amine under catalytic conditions.

Recent advancements have demonstrated metal-free transamidation of primary amides with primary amines using trimethylsilyl (B98337) chloride (TMSCl) as an activator in N-methyl-2-pyrrolidone (NMP) as a solvent. This method has been shown to be effective for the synthesis of secondary amides. While a direct application to N-(benzamidomethyl)benzamide is not reported, the principle could be adapted.

Novel Three-Component Amide Syntheses (e.g., Isocyanide-Based)

Three-component reactions (3CRs) offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials in a single step. While specific isocyanide-based 3CRs for the synthesis of N-(benzamidomethyl)benzamide are not prominently documented, the general principle involves the reaction of an isocyanide, a carboxylic acid, and an amine or other components.

A related example is the one-pot, three-component condensation of phenyl acetylene (B1199291) or 1-hexyne, an aromatic aldehyde, and benzamide or acetamide, catalyzed by silica-supported polyphosphoric acid, to produce N,N′-alkylidene bisamides. researchgate.net This reaction demonstrates the feasibility of assembling bis-amide structures in a single step, which could be conceptually extended to the synthesis of N,N'-(methylene)dibenzamide by using formaldehyde as the aldehyde component.

Amide Bond Formation via Activated Carboxylic Acid Derivatives (e.g., Ynamines, Ynoates, Organocatalysis)

The activation of carboxylic acids is a common strategy to facilitate amide bond formation. This can be achieved through the use of various activated species beyond the traditional acid chlorides.

Ynamines and Ynoates: Ynamines are highly reactive compounds that can participate in various transformations, including the synthesis of amides. While a direct application for the synthesis of N-(benzamidomethyl)benzamide is not detailed, their reactivity with carboxylic acids presents a potential, albeit less explored, avenue.

Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis, including amide bond formation. Bifunctional organocatalysts, for instance, have been used in the enantioselective synthesis of axially chiral benzamides. mdpi.com More relevant to the synthesis of N-(benzamidomethyl)benzamide, the reaction of hydrazones with alkylidenemalononitriles in the presence of a β-isocupreidine catalyst has been shown to produce 1-benzamido-1,4-dihydropyridine derivatives, showcasing the potential of organocatalysis in constructing complex amide-containing molecules. nih.gov

Catalytic Approaches to Benzamide Synthesis

A variety of catalytic systems have been developed to improve the efficiency and selectivity of benzamide synthesis. These include catalysts based on palladium, rhodium, and other transition metals, as well as heterogeneous catalysts.

Palladium-Catalyzed: Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. While many applications focus on aryl amination, palladium-catalyzed intramolecular α-arylation of amides has been used to produce 3,3-disubstituted oxindoles. libretexts.org The development of palladium-catalyzed methods for the intermolecular coupling of amides remains an active area of research.

Rhodium-Catalyzed: Rhodium catalysts have been employed in the oxidative coupling of benzamides with alkynes and imines via C-H bond activation. researchgate.netnih.govchemicalbook.com These methods typically lead to the formation of isoquinolones or branched amines through ortho-functionalization of the benzamide ring, which is a different regioselectivity than what is required for N-(benzamidomethyl)benzamide.

Co-Ni Composites: A heterogeneous catalytic system using Co-Ni composites has been developed for the synthesis of amides from the oxidative coupling of aldehydes with N-substituted formamides. nih.gov This system offers good selectivity and high functional group tolerance. Another study reports the use of an activated carbon-supported nickel (Ni/C) catalyst for the amidation of aldehydes with amines. nih.gov These methods could potentially be adapted for the synthesis of N-(benzamidomethyl)benzamide from benzaldehyde (B42025) and a suitable nitrogen source.

SBA-Pr-SO3H: Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as a solid acid catalyst for various organic transformations, including the synthesis of benzoxazole (B165842) derivatives from 2-aminophenol (B121084) and benzoyl chloride. slideshare.net Its application in the direct synthesis of N,N'-(methylene)dibenzamide from benzamide and formaldehyde represents a promising green and heterogeneous catalytic approach.

Alkylation Reactions of N,N-Dialkyl Benzamides

The direct alkylation of N,N-dialkyl benzamides presents a significant challenge in organic synthesis due to the low electrophilicity of the amide carbonyl group. However, recent research has demonstrated effective methods to achieve this transformation, particularly through the use of strong bases like lithium diisopropylamide (LDA).

A notable study has detailed the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, a reaction promoted by LDA. unite.edu.mknih.govresearchgate.net This method facilitates the synthesis of α-sulfenylated ketones and proceeds without the need for transition-metal catalysts. The reaction is believed to occur through a deprotonative aroylation of the methyl sulfide (B99878), which is promoted by the directed ortho-lithiation of the tertiary benzamide by LDA. unite.edu.mknih.govresearchgate.net

The process involves the reaction of an N,N-dialkyl benzamide with a methyl sulfide in the presence of LDA in a solvent like tetrahydrofuran (B95107) (THF). The reaction conditions, including the specific base, solvent, and temperature, are crucial for the successful and selective synthesis of the desired products.

Detailed research findings have shown that while LDA and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are effective in promoting the reaction, other bases like alkali bis(trimethylsilyl)amides failed to initiate the nucleophilic acyl substitution. researchgate.net The use of even stronger bases such as n-butyllithium (n-BuLi) led to lower yields of the desired ketone and the formation of by-products due to the nucleophilic nature of the base itself. researchgate.net

The scope of the reaction has been explored with various N,N-dialkyl benzamides and methyl sulfides, demonstrating its versatility. The following table summarizes some of the key findings from these studies.

| N,N-Dialkyl Benzamide | Methyl Sulfide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N,N-Diisopropylbenzamide | Thioanisole | LDA | THF | 60 | Good | researchgate.net |

| N,N-Diisopropylbenzamide | Thioanisole | LiTMP | THF | 60 | Good | researchgate.net |

| N,N-Diisopropylbenzamide | Thioanisole | n-BuLi | THF | 60 | 21 | researchgate.net |

| N,N-Diethylbenzamide | Thioanisole | LDA | THF | 40 | 85 | researchgate.net |

| N,N-Dimethylbenzamide | Thioanisole | LDA | THF | 40 | 78 | researchgate.net |

Amide Activation Strategies for Alkylation

Given the inherent stability and low reactivity of amides, various activation strategies have been developed to render them more susceptible to nucleophilic attack, including alkylation. rsc.org These methods typically involve converting the amide into a more electrophilic species.

One of the most powerful reagents for amide activation is trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) . acs.orgtcichemicals.comresearchgate.netadvanceseng.comnih.gov The reaction of an amide with triflic anhydride can generate highly reactive intermediates such as nitrilium ions or keteniminium ions, depending on the amide's substitution pattern. tcichemicals.com These intermediates are potent electrophiles that can readily react with a variety of nucleophiles. For instance, the activation of secondary amides with triflic anhydride in the presence of a non-nucleophilic base can lead to the formation of ketimine intermediates, which can then be reduced to afford secondary amines, representing a reductive alkylation pathway. advanceseng.comnih.gov

The choice of base is critical in these transformations. Pyridine and its derivatives are commonly used, and studies have shown that the actual triflating agent can be an N-(trifluoromethylsulfonyl)pyridinium triflate, formed from the reaction of triflic anhydride with pyridine. researchgate.net The resulting activated amide species can then undergo intramolecular cyclizations or intermolecular reactions with various nucleophiles. rsc.org

Another approach to amide activation involves the use of the Vilsmeier reagent , which is typically generated from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchegg.comniscpr.res.inorganic-chemistry.org The Vilsmeier reagent, a chloroiminium ion, is a powerful electrophile that can activate carboxylic acids towards the formation of acid chlorides, which can then react with amines to form amides. chegg.com While primarily used for formylation reactions, the principle of activating a carbonyl group can be extended to other transformations. wikipedia.orgniscpr.res.inorganic-chemistry.org

Weinreb amides (N-methoxy-N-methylamides) also serve as valuable tools in this context. nih.govyoutube.comnih.govnumberanalytics.com Their unique structure allows for the formation of a stable chelated tetrahedral intermediate upon nucleophilic addition, which prevents the common problem of over-addition. nih.govnumberanalytics.com While typically used for the synthesis of ketones and aldehydes, Weinreb amides can also act as directing groups in transition metal-catalyzed C-H functionalization reactions, which can be a form of alkylation. nih.gov For example, Pd-catalyzed C-H arylation of Weinreb amides has been reported. nih.gov

The following table provides a summary of different amide activation strategies and their application in alkylation or related transformations.

| Activating Reagent | Amide Type | Intermediate/Product Type | Key Features | Reference |

|---|---|---|---|---|

| Triflic Anhydride (Tf₂O) | Secondary/Tertiary Amides | Nitrilium/Keteniminium Ions | Generates highly electrophilic species for various transformations. | acs.orgtcichemicals.comresearchgate.net |

| Vilsmeier Reagent (POCl₃/DMF) | Carboxylic Acids/Amides | Chloroiminium Ions/Nitriles | Primarily for formylation but can activate amides for other reactions. | wikipedia.orgniscpr.res.inorganic-chemistry.org |

| Weinreb Amides (N-methoxy-N-methylamides) | Weinreb Amides | Ketones/Aldehydes via stable intermediates | Prevents over-addition and can act as a directing group in C-H functionalization. | nih.govnumberanalytics.com |

Elucidation of Reaction Mechanisms and Mechanistic Pathways for N Benzamidomethyl Benzamide Synthesis

Mechanistic Insights into Nucleophilic Acyl Substitution in Benzamide (B126) Formation

The formation of the benzamide backbone of N-(benzamidomethyl)benzamide relies on the fundamental reaction of nucleophilic acyl substitution. This process can be catalyzed by either acid or base.

Under acidic conditions , the carbonyl group of a carboxylic acid derivative is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. byjus.com The subsequent nucleophilic attack leads to the formation of a tetrahedral intermediate. byjus.comvanderbilt.edu Proton transfer and elimination of a leaving group then yield the final amide product. byjus.com

In basic media , the reaction is initiated by the attack of a nucleophile on the carbonyl group, forming a tetrahedral alkoxide intermediate. byjus.com This intermediate then expels the leaving group to afford the substituted product. byjus.com For the reaction to proceed effectively under basic conditions, the incoming nucleophile should be a stronger base than the leaving group. byjus.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by their resonance stabilization. Amides are the least reactive due to significant resonance stabilization of the C-N bond, while acid chlorides are the most reactive. vanderbilt.edu

Understanding N-Acyliminium Ion Intermediates in Amidomethylation Reactions

N-acyliminium ions are highly reactive electrophilic species that play a pivotal role in amidomethylation reactions, which are crucial for constructing the N-(benzamidomethyl) portion of the target molecule. researchgate.netresearchgate.net These ions are typically generated in situ from precursors such as α-hydroxyamides or their derivatives in the presence of Brønsted or Lewis acids. researchgate.netnih.gov

The formation of N-acyliminium ions enhances the electrophilicity of the α-carbon, facilitating its attack by various nucleophiles. researchgate.net This reactivity has been widely exploited in the synthesis of numerous nitrogen-containing heterocyclic compounds and other biologically active molecules. researchgate.netresearchgate.net The generation of N-acyliminium ions is a key step in reactions like the Pictet-Spengler reaction and Mannich-type reactions. researchgate.net

Exploration of Deprotonation and Nucleophilic Attack in Alkylation Processes

The N-alkylation of amides, a potential route for introducing the benzamidomethyl group, involves the deprotonation of the amide nitrogen followed by nucleophilic attack on an alkylating agent. The amide nitrogen itself is not sufficiently nucleophilic to react directly with alkyl halides. stackexchange.com Therefore, a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is required to deprotonate the amide, forming a more nucleophilic amide anion. stackexchange.com

This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic SN2 reaction, leading to the formation of the N-alkylated amide. ucalgary.ca The choice of solvent can significantly impact the yield of these reactions. stackexchange.com It is important to note that the product amine is also nucleophilic and can undergo further alkylation, potentially leading to a mixture of products. ucalgary.camasterorganicchemistry.com

Mechanistic Details of Palladium-Catalyzed Ortho-Acylation Involving Benzamide Derivatives

Palladium-catalyzed reactions offer a powerful tool for the functionalization of benzamide derivatives. Specifically, ortho-acylation provides a method for introducing acyl groups at the position adjacent to the amide functionality. One such approach involves the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids. rsc.org

The proposed mechanism for this transformation begins with the reduction of a Pd(II) precursor to Pd(0). acs.org This is followed by the oxidative addition of the 1,2,3-benzotriazin-4(3H)-one to the Pd(0) center and subsequent denitrogenation to form a five-membered aza-palladacyclic intermediate. rsc.orgacs.org Transmetalation with an organoboronic acid or an organoaluminum reagent then occurs, leading to an aryl-alkyl palladium intermediate. acs.org Finally, reductive elimination delivers the ortho-acylated benzamide product and regenerates the Pd(0) catalyst. acs.orgyoutube.com

Investigation of Alkyl Group Migration in Amide Activation

Amide activation can induce intramolecular rearrangements, including alkyl group migrations. While not a direct synthesis of N-(benzamidomethyl)benzamide, understanding these migrations provides insight into the reactivity of related systems. For instance, a 1,2-aryl migration has been observed in the cascade reaction of α-aryl-substituted alkyl ketones with primary amines. researchgate.net This migration is believed to be triggered by the intramolecular formation of an amide C-N bond, which induces the nucleophilic migration of the aryl group. researchgate.net

The activation of amides, often with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), can lead to the formation of highly reactive intermediates such as keteniminium ions or nitrilium species. nih.govacs.org These intermediates can undergo various transformations, including cycloadditions and reactions with nucleophiles, sometimes involving skeletal rearrangements. nih.govacs.org

Electrophilic Amidomethylation Mechanistic Studies and Bond Construction (C-C, C-N, C=O)

Electrophilic amidomethylation is a key process for forming the bonds in N-(benzamidomethyl)benzamide. This reaction involves the generation of an electrophilic N-acyliminium ion, which then reacts with a nucleophile. nih.gov This process is a powerful method for constructing new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net

| Bond Type | Reaction | Key Intermediate | Description |

|---|---|---|---|

| C-N | Amidomethylation | N-acyliminium ion | Formation of the bond between the nitrogen of a nucleophile and the methylene (B1212753) bridge. |

| C-C | Friedel-Crafts type reaction | N-acyliminium ion | Formation of a bond between an aromatic ring and the methylene bridge. |

| C=O | Nucleophilic Acyl Substitution | Tetrahedral intermediate | The carbonyl group of the benzamide is retained throughout the reaction. |

Protonation and Nucleophilic Attack Mechanisms in Heterogeneous Catalysis for Benzamide Derivatives

Heterogeneous catalysts can be employed in the synthesis of benzamide derivatives, offering advantages in terms of catalyst separation and reuse. The N-alkylation of amides with alcohols, for instance, can be achieved using iridium or ruthenium-based heterogeneous catalysts. researchgate.netnih.gov

A plausible mechanism for this transformation involves the initial reaction of the alcohol with the metal catalyst to form an alkoxy intermediate. researchgate.net This is followed by β-hydride elimination to generate an aldehyde and a metal-hydride species. The primary amide then undergoes nucleophilic attack on the in-situ generated aldehyde. Subsequent steps involve dehydration and reduction to yield the N-alkylated amide. researchgate.net The presence of a base is often required to facilitate the reaction. researchgate.net

Consideration of Beckmann Rearrangement in Amide Synthesis

The Beckmann rearrangement is a well-established organic reaction that converts an oxime into an amide, typically under acidic conditions. bdu.ac.inwikipedia.org The reaction is named after the German chemist Ernst Otto Beckmann and is fundamental to industrial processes, such as the production of caprolactam, the precursor to Nylon 6. wikipedia.org

The general mechanism of the Beckmann rearrangement proceeds through several key steps:

Oxime Formation: A ketone or aldehyde reacts with hydroxylamine to form an oxime. This step is a prerequisite and not part of the rearrangement itself. masterorganicchemistry.com

Activation: The hydroxyl group of the oxime is activated by an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents, converting it into a good leaving group. bdu.ac.inwikipedia.org

Rearrangement and Nitrilium Ion Formation: The crucial step involves the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. This 1,2-shift occurs concurrently with the expulsion of the leaving group (e.g., water), leading to the formation of a nitrilium ion. bdu.ac.inorganic-chemistry.org

Hydrolysis and Tautomerization: The nitrilium ion is then attacked by a solvent molecule, typically water. Subsequent tautomerization of the resulting imidate yields the final stable amide product. bdu.ac.in

The reaction is stereospecific, with the migrating group being the one positioned anti to the leaving group on the oxime's nitrogen. bdu.ac.in A variety of acidic catalysts and reagents can facilitate this transformation.

| Catalyst/Reagent Type | Examples | Function |

| Brønsted Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl) | Protonates the oxime hydroxyl group to facilitate its departure as water. wikipedia.org |

| Lewis Acids | Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃) | Coordinates to the hydroxyl group, enhancing its leaving group ability. bdu.ac.in |

| Acylating/Sulfonating Agents | Acetic anhydride (Ac₂O), Tosyl chloride (TsCl), Thionyl chloride (SOCl₂) | Converts the hydroxyl into a better leaving group (e.g., acetate, tosylate). bdu.ac.inwikipedia.org |

| Other Reagents | Phosphorus pentachloride (PCl₅), Cyanuric chloride | Activates the hydroxyl group for rearrangement. bdu.ac.inwikipedia.org |

Applicability to N-(benzamidomethyl)benzamide Synthesis

Despite its utility in forming the amide functional group, the Beckmann rearrangement is not a direct or practical pathway for the synthesis of N-(benzamidomethyl)benzamide. The core limitation lies in the fundamental transformation accomplished by the rearrangement: it converts a single oxime molecule into a single amide molecule. The synthesis of N-(benzamidomethyl)benzamide requires the coupling of two pre-existing benzamide molecules via a methylene linker. The Beckmann rearrangement does not provide a mechanism for such a condensation or coupling reaction. It is a rearrangement, not a substitution or addition reaction in the context required to form the target molecule's backbone.

Analysis of Sequential SN2 Alkylation-Deprotonation in Amine Reactivity

The proposed mechanistic pathway consists of the following steps:

Initial N-Alkylation (Hydroxymethylation): The synthesis begins with the reaction of one equivalent of benzamide with formaldehyde (B43269). The amide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Under acidic catalysis, the formaldehyde oxygen is protonated, increasing its electrophilicity. This step forms an N-(hydroxymethyl)benzamide intermediate.

Formation of an N-Acyliminium Ion: In the presence of acid, the hydroxyl group of the N-(hydroxymethyl)benzamide intermediate is protonated. This creates a good leaving group (water). The subsequent loss of water generates a highly reactive and resonance-stabilized electrophile known as an N-acyliminium ion (or benzamidomethyl cation). This cation is a key intermediate in the reaction.

Nucleophilic Attack (SN2 Alkylation): A second molecule of benzamide then acts as the nucleophile. The nitrogen atom of this benzamide attacks the electrophilic carbon of the N-acyliminium ion. This step is analogous to an SN2 reaction where the incoming nucleophile (the second benzamide molecule) displaces the leaving group (water) from the activated methyl carbon. The reactivity of such "benzamidomethylating agents" with various nucleophiles, including amines, is well-documented. researchgate.net

Deprotonation: The final step is the deprotonation of the resulting positively charged intermediate by a base (e.g., water or the conjugate base of the acid catalyst) to yield the neutral and stable final product, N-(benzamidomethyl)benzamide.

This sequential pathway effectively uses formaldehyde as a one-carbon electrophilic linker to join two nucleophilic benzamide molecules.

| Step | Reactants/Intermediates | Key Transformation | Mechanism Type |

| 1 | Benzamide + Formaldehyde | Formation of N-(hydroxymethyl)benzamide | Nucleophilic Addition |

| 2 | N-(hydroxymethyl)benzamide + H⁺ | Formation of N-acyliminium ion + Water | Dehydration/Cation Formation |

| 3 | N-acyliminium ion + Benzamide | Formation of protonated product | Nucleophilic Substitution (S |

| 4 | Protonated Product | Deprotonation to N-(benzamidomethyl)benzamide | Acid-Base Reaction |

This mechanism aligns with general principles of amide and amine alkylation, where the nitrogen atom serves as a potent nucleophile, and highlights the importance of the N-acyliminium ion as a versatile electrophilic intermediate in C-N bond formation. organic-chemistry.orgorganic-chemistry.org

Unable to Generate Article Due to Lack of Specific Data

Following a comprehensive search for scientific literature and spectroscopic data, it is not possible to generate the requested article on "N-(benzamidomethyl)benzamide." The necessary experimental data for this specific chemical compound, including detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), X-ray Diffraction (XRD), and Elemental Analysis, are not available in the public domain through the conducted searches.

The user's instructions mandated a focus solely on "N-(benzamidomethyl)benzamide" and its derivatives, with a strict adherence to a detailed outline of advanced spectroscopic and structural analysis. While information was found for structurally related compounds such as N-benzylbenzamide, benzamide, and N-benzamidomethyl-4-toluenesulfonamide, using this data would violate the core requirement of focusing exclusively on the specified compound and would result in a scientifically inaccurate and misleading article.

To fulfill the request with the required level of detail and accuracy, specific and verifiable analytical data for "N-(benzamidomethyl)benzamide" is essential. Without access to published research containing this information, the generation of a thorough and authoritative article as outlined is unachievable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically non-bonding or π-bonding orbitals) to higher energy anti-bonding orbitals (π* or σ*). The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are highly dependent on the molecular structure, particularly the extent of conjugated systems.

For N-(benzamidomethyl)benzamide, the primary chromophores are the two benzene (B151609) rings, each substituted with a carbonyl group from the amide linkage. The interaction between the phenyl ring and the carbonyl group constitutes a conjugated system. Based on data for similar compounds, such as benzamide itself, one can predict the UV-Vis absorption profile of N-(benzamidomethyl)benzamide. Benzamide typically exhibits a strong absorption band around 225 nm, attributed to the π → π* transition of the benzene ring, and a weaker band around 270 nm, corresponding to the n → π* transition of the carbonyl group.

A study on benzamide-based dendrimer precursors showed a consistent absorption at nearly 290 nm, which is within the expected range for such structures nist.gov. Furthermore, research on N-Benzamidomethyl-4-toluenesulfonamide confirmed its characterization by UV spectrometry, indicating that derivatives of N-(benzamidomethyl)benzamide are indeed UV-active unite.edu.mk. The exact λmax would be influenced by the solvent used for analysis due to solvatochromic effects, where polar solvents can stabilize the ground or excited state differently, leading to shifts in the absorption maxima.

Table 1: Predicted UV-Vis Absorption Maxima for N-(benzamidomethyl)benzamide in a Non-polar Solvent

| Predicted Transition | Expected λmax (nm) | Chromophore |

| π → π | ~ 225 | Phenyl-C=O |

| n → π | ~ 270 | Carbonyl (C=O) |

This table is predictive and based on data for benzamide and related structures. Actual experimental values may vary.

Raman Spectroscopy in Vibrational Analysis

Raman spectroscopy provides detailed information about the vibrational modes of a molecule and is an excellent complementary technique to infrared (IR) spectroscopy. It relies on the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. For a vibration to be Raman active, it must induce a change in the polarizability of the molecule.

The Raman spectrum of N-(benzamidomethyl)benzamide would be characterized by several key vibrational modes originating from its constituent functional groups. The aromatic rings, amide linkages, and the central methylene bridge would all contribute distinct signals.

Key expected Raman bands for N-(benzamidomethyl)benzamide include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Amide N-H Stretching: For the secondary amide groups, this would appear as a band around 3300 cm⁻¹.

Amide I Band: This is one of the most characteristic amide vibrations, primarily due to the C=O stretching mode. It is expected to be a strong band in the Raman spectrum, likely appearing in the range of 1640-1680 cm⁻¹. In a structurally related compound, (benzamidomethyl)triethylammonium chloride, the Amide I band was observed at 1662 cm⁻¹ unite.edu.mk.

Amide II Band: This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is typically weaker in Raman than in IR and is expected around 1530-1560 cm⁻¹. For (benzamidomethyl)triethylammonium chloride, this band was found at 1546 cm⁻¹ unite.edu.mk.

Amide III Band: This is a complex vibration involving C-N stretching and N-H bending and is usually found in the 1250-1350 cm⁻¹ region.

Ring Vibrations: The benzene rings will exhibit several characteristic bands. A strong band due to the ring breathing mode is expected around 1000 cm⁻¹. Other C=C stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region.

Methylene Group Vibrations: The -CH₂- group would show stretching vibrations around 2850-2960 cm⁻¹ and bending (scissoring) vibrations near 1450 cm⁻¹.

Table 2: Predicted Characteristic Raman Shifts for N-(benzamidomethyl)benzamide

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

| Amide N-H Stretch | ~ 3300 | -CO-NH- |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Amide I (C=O Stretch) | 1640 - 1680 | -CO-NH- |

| Amide II (N-H Bend, C-N Stretch) | 1530 - 1560 | -CO-NH- |

| Aromatic Ring Stretch | 1400 - 1600 | C=C (Aromatic) |

| Amide III (C-N Stretch, N-H Bend) | 1250 - 1350 | -CO-NH- |

| Aromatic Ring Breathing | ~ 1000 | Aromatic Ring |

This table is predictive and based on data for related amide compounds. Actual experimental values may vary.

Computational and Theoretical Insights into N-(benzamidomethyl)benzamide Remain Elusive

Despite a comprehensive search of available scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focused on the chemical compound N-(benzamidomethyl)benzamide are not publicly available at this time. As a result, a thorough, data-driven article structured around its computational chemistry and theoretical modeling, as per the requested outline, cannot be generated.

The field of computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insights into the molecular properties and reactivity of chemical compounds. Such studies typically involve the optimization of molecular geometries, analysis of electronic structures, and the mapping of electrostatic potentials to predict how a molecule will interact with other chemical species. However, the application of these sophisticated computational techniques to N-(benzamidomethyl)benzamide has not been reported in the accessible scientific domain.

While computational studies have been conducted on various other benzamide derivatives, extrapolating this data to N-(benzamidomethyl)benzamide would be scientifically unsound. The specific arrangement of the benzamidomethyl group introduces unique electronic and steric factors that would significantly influence its computed properties. Therefore, any attempt to generalize from related but distinct molecules would lead to an inaccurate and speculative representation.

The requested detailed analysis, including:

Density Functional Theory (DFT) Calculations:

Optimization of Molecular Geometries and Electronic Structure

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Conformational Analysis and Energy Landscapes

Reactivity Descriptors and Chemical Hardness/Softness

Wavefunction-Based Properties (e.g., LOL, ELF)

requires specific computational experiments to be performed on N-(benzamidomethyl)benzamide. Without access to the output of such calculations, it is impossible to provide the detailed research findings and data tables requested.

Future research initiatives may undertake the computational modeling of N-(benzamidomethyl)benzamide, which would then enable the generation of a comprehensive article as outlined. Until such studies are published, the computational and theoretical profile of this specific compound remains an area for future investigation.

Based on the current scientific literature, a detailed computational and theoretical analysis of the specific compound N-(benzamidomethyl)benzamide is not extensively available. While research exists on various benzamide derivatives, information focusing solely on the theoretical antioxidant properties, molecular dynamics, in silico predictions, and Hirshfeld surface analysis of N-(benzamidomethyl)benzamide is not present in the provided search results.

The available data discusses these advanced computational methods in the context of other, structurally related benzamide compounds. For instance, studies on different benzamide derivatives have utilized molecular docking and simulations to explore potential antitumor or antidiabetic activities. researchgate.netnih.gov Similarly, Hirshfeld surface analysis has been effectively used to investigate intermolecular interactions in the crystal packing of other complex organic molecules. scirp.orgnih.govnih.gov

Therefore, it is not possible to generate the requested article with detailed research findings and data tables specifically for N-(benzamidomethyl)benzamide, as the foundational research for the outlined topics is not available in the search results.

Advanced Spectroscopic Characterization and Structural Analysis of N Benzamidomethyl Benzamide Derivatives

Molecular Geometry and Conformation

The molecule is expected to adopt a conformation that minimizes steric hindrance and maximizes stabilizing interactions. The two phenyl rings are likely to be oriented away from each other. The amide groups are planar due to the partial double bond character of the C-N bond. Rotation around the C-N and C-C single bonds would allow for some conformational flexibility.

Crystallography and Intermolecular Interactions

While a specific crystal structure for N-(benzamidomethyl)benzamide is not publicly available, it is highly probable that in the solid state, the molecules would be organized through a network of intermolecular hydrogen bonds. The N-H groups would act as hydrogen bond donors, and the carbonyl oxygens would serve as hydrogen bond acceptors. This extensive hydrogen bonding would contribute to a high melting point and low solubility in non-polar solvents. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules would likely play a role in the crystal packing.

Applications in Chemical Research

The unique structure of N-(benzamidomethyl)benzamide makes it a candidate for several areas of chemical research.

Computational Chemistry and Theoretical Modeling of N Benzamidomethyl Benzamide

Role in Materials Science and Polymer Chemistry

The bifunctional nature of N-(benzamidomethyl)benzamide makes it an attractive monomer or cross-linking agent for the synthesis of novel polymers. Its incorporation into polymer chains could enhance thermal stability, mechanical strength, and rigidity due to the presence of the aromatic rings and the potential for hydrogen bonding between polymer chains. It could be particularly useful in the development of high-performance polymers and thermosetting resins. The structure is analogous to N,N'-methylenebisacrylamide, a common cross-linking agent in the production of polyacrylamide gels. wikipedia.org

Potential as a Building Block in Supramolecular Chemistry

The well-defined hydrogen bonding capabilities and the presence of aromatic rings make N-(benzamidomethyl)benzamide an excellent building block for the construction of supramolecular assemblies. It could be used to form gels, liquid crystals, or porous crystalline materials through self-assembly processes. The predictable nature of the hydrogen bonding between amide groups allows for the rational design of complex, ordered structures.

Supramolecular Chemistry and Self Assembly of N Benzamidomethyl Benzamide Derivatives

Hydrogen Bonding Networks in Amide-Based Systems

Hydrogen bonding is a predominant directional force in the self-assembly of amide-containing molecules. The amide group possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it an excellent functional group for constructing robust supramolecular architectures.

Amide-Amide Homosynthons and R2(2)(8) Motif Formation

In many crystalline structures of primary and secondary amides, a common and highly stable hydrogen-bonding pattern known as the R2(2)(8) graph set motif is observed. This motif involves a pair of amide molecules forming a cyclic dimer through two N-H···O=C hydrogen bonds. This specific arrangement is referred to as an amide-amide homosynthon and is a predictable and reliable feature in crystal engineering. For a molecule like N-(benzamidomethyl)benzamide, which contains two secondary amide groups, the formation of such R2(2)(8) motifs would be a strong possibility, either intramolecularly if the conformation allows, or, more likely, intermolecularly, linking two separate molecules.

One-Dimensional (1D) Hydrogen-Bonded Chain Architectures

Beyond the dimeric R2(2)(8) motif, amides frequently form extended one-dimensional (1D) chains through catemeric N-H···O=C hydrogen bonds. In this arrangement, the amide groups of adjacent molecules are linked in a head-to-tail fashion, creating infinite chains. Given the two amide functionalities in N-(benzamidomethyl)benzamide, it is conceivable that it could form complex 1D chains or even cross-linked networks, depending on which donor and acceptor sites are utilized in the primary hydrogen-bonding interactions.

Metal-Ligand Coordination in Supramolecular Structures

The amide groups in N-(benzamidomethyl)benzamide, specifically the carbonyl oxygen and potentially the nitrogen atoms, can act as ligands for metal ions. This coordination capability allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The coordination of metal ions can introduce new structural motifs and functionalities, leading to the formation of diverse supramolecular architectures with potential applications in catalysis, gas storage, and sensing. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the conformational flexibility of the ligand itself.

Amide Groups as Supramolecular Synthons in Crystal Engineering

The primary hydrogen-bonding motif observed in simple amides and bis-amides is the catemer motif, where molecules are linked into infinite chains through N-H···O=C hydrogen bonds. For instance, in the crystal structure of related benzamide (B126) derivatives, intermolecular N-H···O hydrogen bonds are the primary interactions linking molecules into one-dimensional chains. This fundamental interaction is a cornerstone of the supramolecular assembly of amide-containing compounds.

In more complex systems, such as oligoaramids, the interplay of hydrogen bonding with other non-covalent interactions, like π-π stacking of the aromatic rings, becomes crucial in determining the final supramolecular structure. The spatial arrangement of the amide groups and any additional functional groups on the benzoyl rings can lead to either parallel or antiparallel arrangements of the hydrogen-bonded chains, further influencing the crystal packing. The configuration of the amide bond itself is also critical; for example, benzamide derivatives (with the C=O group attached to the aromatic ring) have been shown to form more organized and stable molecular assemblies compared to their acetanilide (B955) counterparts (where the N-H group is directly attached to the aromatic ring). researchgate.net

The following table summarizes key crystallographic data for a related benzamide derivative, illustrating the typical hydrogen-bonding patterns.

| Compound Name | Hydrogen Bond Type | Supramolecular Motif | Reference |

| 3-Methyl-N-(4-methyl-phenyl)benzamide | N-H···O | Infinite chains | nih.gov |

This foundational understanding of amide-driven supramolecular assembly in the solid state provides a strong basis for predicting the crystal engineering principles that would govern the structures of N-(benzamidomethyl)benzamide and its derivatives.

Formation and Properties of Amide-Derived Organogels and Hydrogels

The same hydrogen-bonding interactions that direct the formation of crystalline solids can, under different conditions, lead to the self-assembly of molecules into elongated, fibrous networks that entrap solvent molecules, forming supramolecular gels. These low-molecular-weight gelators (LMWGs) are of significant interest due to their tunable properties and responsiveness to external stimuli. While specific studies on the gelation properties of N-(benzamidomethyl)benzamide are not available, the behavior of other bis-amide and aromatic amide-based gelators provides a framework for understanding their potential in this area.

The formation of a stable gel is a delicate balance between solubility and insolubility. Typically, a solution of the LMWG is heated to dissolve the compound and then cooled, leading to supersaturation and subsequent self-assembly into a three-dimensional network. For amide-based gelators, this self-assembly is primarily driven by hydrogen bonding, often complemented by other interactions such as π-π stacking and van der Waals forces. nih.gov

Factors Influencing Gelation Properties (e.g., Functional Group Positioning)

The gelation ability and the properties of the resulting gel are highly sensitive to the molecular structure of the gelator. The positioning of functional groups can have a profound impact on the self-assembly process.

Amide Configuration: As observed in phenylacetylene (B144264) macrocycles, the orientation of the amide bond is crucial. Derivatives with a benzamide configuration tend to form more stable and organized assemblies compared to those with an acetanilide configuration, highlighting the importance of the specific arrangement of the hydrogen bond donor and acceptor groups relative to the rest of the molecule. researchgate.net

Substituents: The presence, type, and position of substituents on the aromatic rings can significantly influence gelation. For instance, in a series of bisamide derivatives, the introduction of methoxy (B1213986) groups or flexible alkyl chains was found to hinder the hydrogen bonding necessary for gel formation. nih.gov Conversely, the strategic placement of hydrophilic and hydrophobic groups is a key strategy in designing effective LMWGs. hepvs.ch

End-Group Bulkiness: In oligo(p-phenylenevinylene) amides, the size of the terminal functional groups plays a critical role in controlling the interplay between hydrogen bonding and π-stacking, leading to different types of aggregates and influencing gelation in various solvents. nih.gov

The following table illustrates the effect of structural modifications on the gelation ability of some amide-based compounds.

| Compound Type | Structural Variation | Effect on Gelation | Reference |

| Bisamide Derivatives | Introduction of methoxy or alkyl groups | Hindered gel formation | nih.gov |

| Oligoaramid Tetramers | Extension of rigid hydrophobic section | Promoted gelation | hepvs.ch |

| Oligo(p-phenylenevinylene) Amides | Increased bulkiness of end-groups | Enhanced aggregation in polar solvents | nih.gov |

Stimuli-Responsive Behavior of Supramolecular Gels

A key feature of supramolecular gels is their responsiveness to external stimuli, which can trigger a transition between the gel and sol states or modulate the mechanical properties of the gel. This "smart" behavior stems from the non-covalent nature of the interactions holding the gel network together.

pH: The presence of ionizable groups, such as carboxylic acids or amines, can render a gel pH-responsive. For example, the deprotonation of the amide N-H in a bisamide gelator upon addition of a base can disrupt the hydrogen-bonding network and lead to the collapse of the gel. nih.gov Similarly, pH changes can alter the protonation state of functional groups, affecting their ability to participate in hydrogen bonding and thus controlling the gelation process. rsc.org

Ions: The addition of salts can influence gelation in multiple ways. Ions can interact with the gelator molecules, either constructively to enhance gelation or destructively to dissolve the gel network. mdpi.com In some cases, specific ions can trigger gelation at concentrations below the minimum gelation concentration of the pure gelator. mdpi.com

Temperature: Most supramolecular gels are thermoreversible. Heating provides enough energy to disrupt the non-covalent interactions, leading to the dissolution of the fibrous network and the formation of a solution (sol). Upon cooling, the self-assembly process is re-initiated, and the gel is reformed. tudelft.nl

The table below provides examples of stimuli-responsive behavior in amide-based gel systems.

| Gelator Type | Stimulus | Observed Response | Reference |

| Bisamide (G1) | pH (addition of NaOH) | Gel-to-sol transition | nih.gov |

| Pyridyl-N-oxide Amides | Salts (e.g., KCl, CdCl₂) | Induced or enhanced gelation | mdpi.com |

| Protein-based Gels | Ionic Strength | Reversible gel assembly and disassembly | nih.gov |

Applications of N Benzamidomethyl Benzamide in Materials Science

Development of Novel Polymeric Materials and Composites

There is no available research on the use of N-(benzamidomethyl)benzamide in the development of new polymeric materials or composites.

Integration into Organic Electronic Devices and Optoelectronics

No studies have been found that report the integration or investigation of N-(benzamidomethyl)benzamide in organic electronic or optoelectronic devices.

Cross-linking Agents and Monomers in Polymer Science

The potential of N-(benzamidomethyl)benzamide as a cross-linking agent or a monomer in polymer science has not been explored in any available scientific literature.

Rheological Modifiers in Soft Matter Applications

There is no evidence to suggest that N-(benzamidomethyl)benzamide has been used or studied as a rheological modifier in soft matter applications.

Utilisation as Building Blocks for Functional Materials

While the structure of N-(benzamidomethyl)benzamide might suggest its potential as a building block, there are no published reports of its utilization in the synthesis of functional materials.

Structural Determinations for Material Design

No structural determination studies of N-(benzamidomethyl)benzamide for the purpose of material design have been found in the available literature.

Biological Activities and Mechanistic Studies of N Benzamidomethyl Benzamide Derivatives

Prodrug Design Strategies Utilizing the Benzamidomethyl Moiety

The benzamidomethyl moiety has been recognized for its potential application in prodrug design. mdpi.commdpi.com This strategy involves using the benzamidomethyl group as a linker to temporarily attach a therapeutically active molecule, thereby modifying its properties to improve drug delivery or reduce side effects. mdpi.com The core principle is to create a derivative that can be administered in an inactive or less active form, which then undergoes a chemical or enzymatic transformation in the body to release the parent drug. nih.gov

One of the methods for creating such prodrugs is through the process of N-benzamidomethylation. mdpi.com For example, the benzamidomethyl group can be attached to amines, hydrazides, and other nucleophilic functional groups present in drug molecules. mdpi.com This approach has been explored for various classes of drugs, including aspirin, where N-(hydroxyalkyl) amides were used to form 2-acetoxybenzoate esters as potential prodrugs. The design of these prodrugs aims for the linkage to be cleaved in vivo, releasing the active therapeutic agent at the desired site of action. mdpi.commdpi.com

Antioxidant Activities and Mechanistic Insights

The antioxidant potential of N-(benzamidomethyl)benzamide derivatives has been assessed using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays being commonly employed. acs.orgnih.gov The DPPH assay measures a compound's ability to scavenge free radicals by donating a hydrogen atom or an electron. researchgate.nete3s-conferences.org In this test, the stable DPPH radical is reduced, leading to a color change that can be quantified spectrophotometrically. e3s-conferences.org Studies on various benzamide (B126) derivatives have shown that a majority of tested compounds display better antioxidative capacity than standard antioxidants like butylated hydroxytoluene (BHT). acs.orgnih.gov

The FRAP assay evaluates the reducing power of a substance, specifically its ability to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). acs.orge3s-conferences.org The results from these assays indicate that the antioxidant capacity of benzamide derivatives is highly dependent on their molecular structure. acs.org For instance, certain trihydroxy-substituted benzamides have demonstrated the most potent reducing power in FRAP assays. acs.orgnih.gov

Table 1: Common In Vitro Antioxidant Assays for Benzamide Derivatives

| Assay | Principle | General Findings for Benzamide Derivatives |

|---|---|---|

| DPPH | Measures the ability of a compound to scavenge the stable DPPH radical. e3s-conferences.orgtbzmed.ac.ir | Many derivatives exhibit significant radical-scavenging activity, often superior to standard antioxidants. acs.orgnih.gov |

| FRAP | Assesses the ability of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. e3s-conferences.orgtbzmed.ac.ir | The reducing power is strongly influenced by the substitution pattern, with hydroxy groups playing a key role. acs.orgnih.gov |

Structural modifications, particularly the introduction of methoxy (B1213986) (-OCH₃) and hydroxy (-OH) groups onto the phenyl rings, have a profound impact on the antioxidant potential of benzamide derivatives. acs.orgnih.gov The presence of these electron-donating groups generally enhances antioxidant activity. acs.orgnih.govnih.gov

Hydroxy groups are especially crucial for high antioxidant activity. nih.govbohrium.com Phenolic hydroxyl groups can easily donate a hydrogen atom to stabilize free radicals, which is a key antioxidant mechanism. nih.govnih.gov The number and position of these -OH groups are significant; for example, a trihydroxy-substituted derivative was identified as a highly potent antioxidant in both DPPH and FRAP assays. acs.orgnih.gov Increasing the number of hydroxy groups on the benzamide scaffold has been shown to lead to a considerable improvement in antioxidative capacity. acs.org

Methoxy groups also contribute positively to antioxidant properties by donating electrons, although their effect can be less pronounced than that of hydroxyl groups. acs.orgnih.gov Computational analyses have confirmed the positive influence of the electron-donating methoxy group on the antioxidant properties of these compounds. nih.gov

The mechanism of antioxidant action for benzamide derivatives is influenced by factors such as protonation and hydrogen bonding. acs.orgnih.govnih.gov Computational and experimental studies have shown that protonated forms of these compounds can be better antioxidants than their neutral counterparts. acs.orgnih.gov The protonation state can affect the ease of electron donation, which is a critical step in many antioxidant pathways. nih.gov Upon deprotonation, the radical scavenging capacity of similar phenolic compounds often increases because electron donation becomes easier than hydrogen atom donation. nih.gov

Antiproliferative and Anticancer Activities

Derivatives of N-(benzamidomethyl)benzamide and related structures have been evaluated for their antiproliferative and cytotoxic effects against various human cancer cell lines. researchgate.nethsmc.gr Standard in vitro assays are used to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Screening studies have been conducted on breast cancer cell lines, including MCF-7 and T47D, and the A549 lung cancer cell line. researchgate.nethsmc.gr The results indicate that the cytotoxic activity is highly dependent on the specific chemical structure of the derivative. researchgate.nethsmc.gr For example, in a study of N-(benzimidazol-2-yl-methyl) benzamide derivatives, most of the synthesized compounds were active against the T47D breast cancer cell line, while only one specific compound showed activity against the A549 lung cancer cell line. researchgate.nethsmc.gr Other studies on related benzimidazole derivatives have also shown potent cytotoxic effects against A549 and MCF-7 cell lines. The synthesis of N-(allylcarbamothioyl)benzamide has been reported to show a cytotoxic effect on T47D human breast cancer cells. researchgate.net

Table 2: In Vitro Screening of Benzamide Derivatives Against Human Cancer Cell Lines

| Cell Line | Cancer Type | General Findings |

|---|---|---|

| MCF-7 | Breast Cancer | Certain benzamide and benzimidazole derivatives show antiproliferative activity. researchgate.net |

| T47D | Breast Cancer | N-(benzimidazol-2-yl-methyl) benzamide derivatives were found to be active against this cell line. researchgate.nethsmc.gr Other related compounds also showed cytotoxic effects. researchgate.net |

| A549 | Lung Cancer | Cytotoxic activity is highly structure-specific, with only certain derivatives showing efficacy. researchgate.nethsmc.gr |

Targeting Receptor Tyrosine Kinases

Receptor tyrosine kinases (RTKs) are crucial cell surface receptors that play a pivotal role in cellular signaling pathways governing growth, differentiation, and metabolism. Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several studies have highlighted the potential of benzamide derivatives as inhibitors of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

A series of N-(benzimidazole-2-yl-methyl) benzamide derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing promise as potential tyrosine kinase inhibitors. hsmc.grresearchgate.net One particular compound from this series, designated 4f, showed notable activity against the A549 lung cancer cell line and was identified as a good candidate for further investigation as a tyrosine kinase inhibitor. hsmc.gr

Research into 4-aryloxy-5-benzamidopyrimidine derivatives identified them as EGFR inhibitors, with IC₅₀ values ranging from 1.05 to 5.37 μM. nih.gov Another study on a 2-aryl benzimidazole derivative, compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide), demonstrated potent inhibition of both EGFR and HER2 activity. nih.gov The inhibitory concentration (IC₅₀) of compound 5a varied across different breast cancer cell lines, correlating with the expression levels of EGFR and HER2. For instance, the MDA-MB-468 cell line, which has high EGFR expression, showed an IC₅₀ of 3.31 μM, while the BT-474 cell line, with high HER2 expression, had an IC₅₀ of 3.58 μM. nih.gov

| Derivative Class | Target Kinase(s) | Cell Line | IC₅₀ (μM) |

| 4-aryloxy-5-benzamidopyrimidines | EGFR | - | 1.05 - 5.37 |

| Compound 5a | EGFR | MDA-MB-468 | 3.31 |

| Compound 5a | EGFR | HCC1937 | 9.02 |

| Compound 5a | HER2 | BT-474 | 3.58 |

| Compound 5a | HER2 | MDA-MB-453 | 4.91 |

Mechanisms of Interaction with Biological Molecules

The anticancer activity of certain N-(benzamidomethyl)benzamide derivatives extends beyond RTK inhibition, involving interference with fundamental cellular machinery like microtubules. A series of novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors. researchgate.netnih.gov

One lead compound, 20b, exhibited significant antiproliferative activities against several cancer cell lines with IC₅₀ values between 12 and 27 nM. researchgate.netnih.gov Mechanistic studies revealed that this compound binds to the colchicine binding site on β-tubulin, thereby inhibiting microtubule formation. researchgate.net This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Another N-benzyl arylamide derivative, 13n (MY-1388), also targets the colchicine-binding site and potently inhibited tubulin polymerization with an IC₅₀ of 0.62 µmol/L. ccspublishing.org.cn

Furthermore, benzimidazole derivatives have been explored as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is critical for cell survival and proliferation. google.com

Antimicrobial Activities

The benzamide scaffold has also been a foundation for the development of new antimicrobial agents, with derivatives showing efficacy against both bacteria and fungi.

Benzamide derivatives have demonstrated significant antibacterial properties. In one study, a series of 12 benzamide compounds were synthesized and tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com Compound 5a from this series showed excellent activity against both strains, with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL for B. subtilis and 3.12 μg/mL for E. coli. nanobioletters.com

Another important mechanism of antibacterial action for benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a key component of the bacterial cell division machinery. mdpi.comacs.orgnih.gov Derivatives of 3-methoxybenzamide are effective FtsZ inhibitors, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.gov For example, compound 9, a 3-methoxybenzamide derivative with a fluorine substitution, showed potent activity against S. aureus and M. smegmatis. nih.gov A series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives also showed promising activity against both Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.22 to 1.49 μM. nih.gov

| Derivative / Compound | Bacterial Strain | Gram Type | MIC (μg/mL) |

| Compound 5a | Bacillus subtilis | Positive | 6.25 |

| Compound 5a | Escherichia coli | Negative | 3.12 |

| Compound 6b | Bacillus subtilis | Positive | 6.25 |

| Compound 6b | Escherichia coli | Negative | 3.12 |

| Compound 6c | Bacillus subtilis | Positive | 6.25 |

| Compound 6c | Escherichia coli | Negative | 3.12 |

While research on the antifungal properties of direct benzamide derivatives is ongoing, related benzamidine derivatives carrying 1,2,3-triazole moieties have shown significant antifungal activity. nih.govnih.gov These compounds were tested against the phytopathogenic fungi Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.gov Although they exhibited weak antifungal activity in vitro, several compounds demonstrated excellent efficacy in vivo. nih.govnih.gov For example, compound 9b showed 79% efficacy against C. lagenarium at a concentration of 200 μg/mL, and compound 16d had a 90% efficacy rate against the same fungus, which was superior to the commercial fungicide carbendazim (85%). nih.govnih.gov

| Compound | Fungal Strain | Efficacy (%) | Concentration (μg/mL) |

| 9b | Colletotrichum lagenarium | 79 | 200 |

| 16d | Colletotrichum lagenarium | 90 | 200 |

| Carbendazim (control) | Colletotrichum lagenarium | 85 | 200 |

Modulation of Enzyme and Receptor Activity

The structural versatility of N-(benzamidomethyl)benzamide derivatives allows them to be tailored to inhibit specific enzymes involved in various diseases. In the context of Alzheimer's disease, these derivatives have been developed as potent inhibitors of cholinesterase enzymes.

A series of N-benzyl benzamide derivatives were found to be highly selective and potent inhibitors of butyrylcholinesterase (BChE), with IC₅₀ values ranging from picomolar to nanomolar. nih.govacs.orgacs.org For instance, compound S11-1014 demonstrated an IC₅₀ of 0.15 nM for equine BChE and 0.080 nM for human BChE. inrae.fr

In another study, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. nih.gov This compound exhibited an IC₅₀ of 0.056 µM against AChE.

As mentioned previously, other derivatives function as FtsZ inhibitors, highlighting a targeted strategy for developing novel antibiotics. mdpi.comnih.gov Benzodioxane–benzamide inhibitors have shown bactericidal activity against Streptococcus pneumoniae by targeting FtsZ, with MICs ranging from 25 to 80 µg/mL. nih.gov Additionally, benzimidazole-indazole based compounds have been developed as potent inhibitors of mutant FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, with IC₅₀ values in the sub-nanomolar range. nih.gov

| Derivative / Compound | Target Enzyme | IC₅₀ |

| S11-1014 | Human Butyrylcholinesterase (BChE) | 0.080 nM |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM |

| Benzimidazole-indazole compound 22f | FLT3 kinase | 0.941 nM |

| Benzimidazole-indazole compound 22f | FLT3/D835Y mutant kinase | 0.199 nM |

Opioid Receptor Agonist Properties

Certain benzamide derivatives have been identified as potent and selective agonists of opioid receptors, which are key targets for pain management. These compounds interact with mu (µ), delta (δ), and kappa (κ) opioid receptors to modulate nociceptive pathways.